Dual NK-1/NK-3 Antagonism with Sub-Nanomolar Potency Differentiates Elinzanetant from Single-Target NK-3 Antagonists
Elinzanetant is a dual antagonist with high affinity for both NK-1 and NK-3 receptors, a profile distinct from fezolinetant which is selective for NK-3. The binding affinity (Ki) of elinzanetant for NK-1 is approximately 0.37 nM, and for NK-3 is approximately 3.0 nM . In contrast, fezolinetant demonstrates a 450-fold selectivity for NK-3 over NK-1 [1].
| Evidence Dimension | Receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | NK-1: ~0.37 nM; NK-3: ~3.0 nM |
| Comparator Or Baseline | Fezolinetant: Selective NK-3 antagonist (450x selectivity over NK-1) |
| Quantified Difference | Elinzanetant possesses high affinity for both NK-1 and NK-3; Fezolinetant has negligible NK-1 affinity. |
| Conditions | In vitro radioligand binding assays using human recombinant receptors |
Why This Matters
The dual NK-1/NK-3 profile provides a unique mechanism of action, which is associated with improved sleep outcomes not observed with selective NK-3 antagonists, a key differentiator for research and therapeutic selection.
- [1] Contemporary OB/GYN. VMS Symptoms and Neurokinin Receptor Antagonists. 2026 Apr 6. View Source
